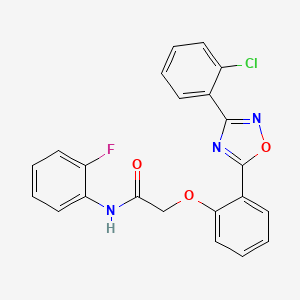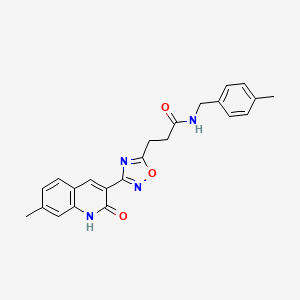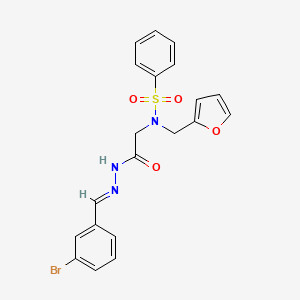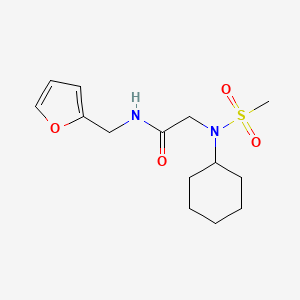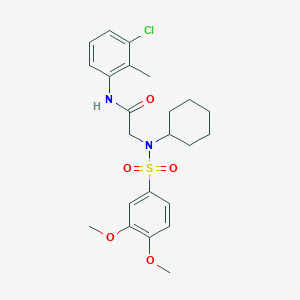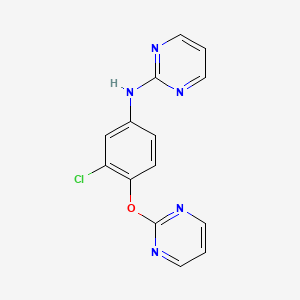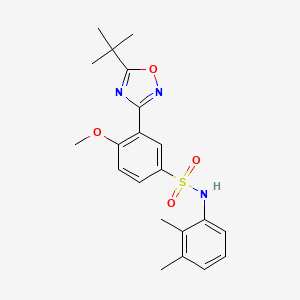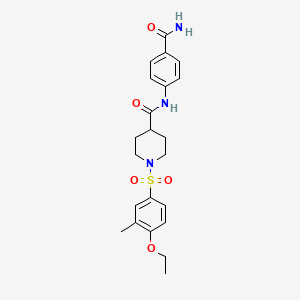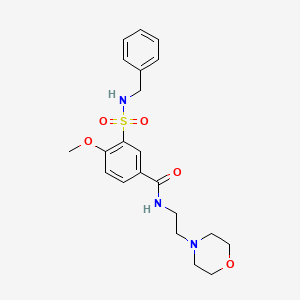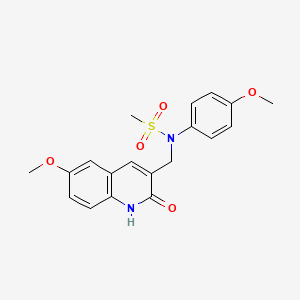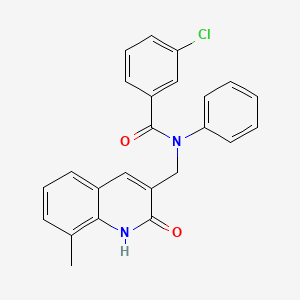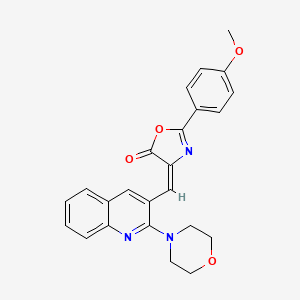
(E)-2-(4-methoxyphenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-methoxyphenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one, commonly known as MMQO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. MMQO has shown promising results in scientific research for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of MMQO is not fully understood. However, it has been proposed that MMQO exerts its anti-cancer effects by inducing apoptosis in cancer cells. It has also been suggested that MMQO inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. MMQO has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
MMQO has shown significant biochemical and physiological effects in scientific research. It has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MMQO has also been found to inhibit the growth of cancer cells by inducing apoptosis. It has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
MMQO has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in treating various diseases. However, there are some limitations to using MMQO in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for MMQO research. One area of interest is its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. MMQO has also shown potential in treating bacterial and fungal infections. Future research could focus on optimizing its use in these areas. Additionally, more research is needed to determine its safety and efficacy in humans, which could lead to its development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of MMQO is a multi-step process that involves the reaction of 2-aminoquinoline with 4-methoxybenzaldehyde in the presence of acetic acid and ethanol to produce 2-(4-methoxyphenyl)quinoline. The next step involves the reaction of 2-(4-methoxyphenyl)quinoline with ethyl oxalyl chloride to produce ethyl 2-(4-methoxyphenyl)quinoline-3-carboxylate. The final step involves the reaction of ethyl 2-(4-methoxyphenyl)quinoline-3-carboxylate with morpholine and formic acid to produce MMQO.
Applications De Recherche Scientifique
MMQO has shown potential in scientific research for its use in treating various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MMQO has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MMQO has shown promising results in treating bacterial and fungal infections.
Propriétés
IUPAC Name |
(4E)-2-(4-methoxyphenyl)-4-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-29-19-8-6-16(7-9-19)23-26-21(24(28)31-23)15-18-14-17-4-2-3-5-20(17)25-22(18)27-10-12-30-13-11-27/h2-9,14-15H,10-13H2,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUPZXYTIFHBSB-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3N5CCOCC5)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-Methoxyphenyl)-4-{[2-(morpholin-4-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

